

Structure and synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(5-nitro-1H-indol-3-yl)acetonitrile

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In-Depth Technical Guide: 2-(5-nitro-1H-indol-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and potential biological significance of **2-(5-nitro-1H-indol-3-yl)acetonitrile**. The document details experimental protocols, summarizes key data, and visualizes synthetic and signaling pathways.

Structure and Properties

2-(5-nitro-1H-indol-3-yl)acetonitrile is an indole derivative characterized by a nitro group at the 5-position of the indole ring and an acetonitrile group at the 3-position. The presence of the electron-withdrawing nitro group and the versatile nitrile functionality make it a compound of interest in medicinal chemistry and drug development.

Chemical Structure:

• IUPAC Name: 2-(5-nitro-1H-indol-3-yl)acetonitrile

Molecular Formula: C10H7N3O2

Molecular Weight: 201.18 g/mol



• CAS Number: 6952-13-2[1]

While specific experimental data for **2-(5-nitro-1H-indol-3-yl)acetonitrile** is not readily available in the cited literature, the expected physical and spectral properties can be inferred from its precursors and structurally related compounds.

Table 1: Physicochemical Properties of Precursors

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
5-Nitroindole	C8H6N2O2	162.15	140-142	Yellow solid
5-Nitroindole-3- carboxaldehyde	C9H6N2O3	190.16	109-111	Yellow amorphous solid[2]

Table 2: Predicted and Analogous Spectral Data

Compound	1H NMR (ppm)	13C NMR (ppm)	IR (cm ⁻¹)
2-(5-nitro-1H-indol-3- yl)acetonitrile (Predicted)	δ ~8.7 (s, 1H), ~8.1 (d, 1H), ~7.5 (d, 1H), ~7.4 (s, 1H), ~4.0 (s, 2H)	δ ~142, ~139, ~128, ~125, ~118, ~117, ~112, ~105, ~15	v ~3300 (N-H), ~2250 (C≡N), ~1520 & ~1340 (NO₂)
5-Nitroindole-3- carboxaldehyde[2]	9.64 (s, 1H), 8.69 (d, J=7.8 Hz, 1H), 7.73 (m, 2H), 7.18 (d, J=6 Hz, 1H), 2.50–2.62 (br, 1H)	183.97, 138.90, 118.13, 117.38, 111.91	Not specified
Indole-3-acetonitrile[3]	7.62-7.51 (m, 2H), 7.38-7.10 (m, 3H), 3.78 (s, 2H), 8.2 (br s, 1H)	136.1, 127.2, 124.4, 122.3, 120.0, 118.5, 111.3, 107.5, 15.1	Not specified



Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

The synthesis of **2-(5-nitro-1H-indol-3-yl)acetonitrile** can be achieved through a multi-step process starting from indole. The most common route involves the nitration of indole to form 5-nitroindole, followed by a Mannich reaction to yield 5-nitrogramine, and subsequent displacement of the dimethylamino group with cyanide.



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Figure 1: Synthetic workflow for 2-(5-nitro-1H-indol-3-yl)acetonitrile.

Experimental Protocols

Step 1: Synthesis of 5-Nitroindole

- Reaction: Electrophilic nitration of indole.
- Reagents: Indole, nitric acid, sulfuric acid.
- Procedure:
 - To a stirred solution of indole in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature (typically 0-5 °C).
 - The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC).
 - The mixture is then poured onto ice and neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution).
 - The precipitated product, 5-nitroindole, is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Synthesis of 5-Nitro-3-(dimethylaminomethyl)indole (5-Nitro-gramine)



- Reaction: Mannich reaction of 5-nitroindole.
- Reagents: 5-Nitroindole, formaldehyde, dimethylamine.

Procedure:

- A mixture of 5-nitroindole, aqueous formaldehyde, and aqueous dimethylamine is prepared in a suitable solvent such as acetic acid or ethanol.
- The mixture is stirred at room temperature or gently heated for several hours.
- The reaction is then cooled, and the product is precipitated by the addition of a base.
- The solid 5-nitrogramine is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

- Reaction: Nucleophilic substitution of the dimethylamino group of 5-nitrogramine with cyanide.
- Reagents: 5-Nitro-3-(dimethylaminomethyl)indole, sodium cyanide or potassium cyanide.

Procedure:

- 5-Nitro-gramine is dissolved in a suitable solvent, such as a mixture of methanol and formamide.
- Sodium cyanide (or potassium cyanide) is added to the solution.
- The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by TLC.
- After completion, the solvent is removed under reduced pressure.
- The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).



- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on silica gel to afford **2-(5-nitro-1H-indol-3-yl)acetonitrile**.

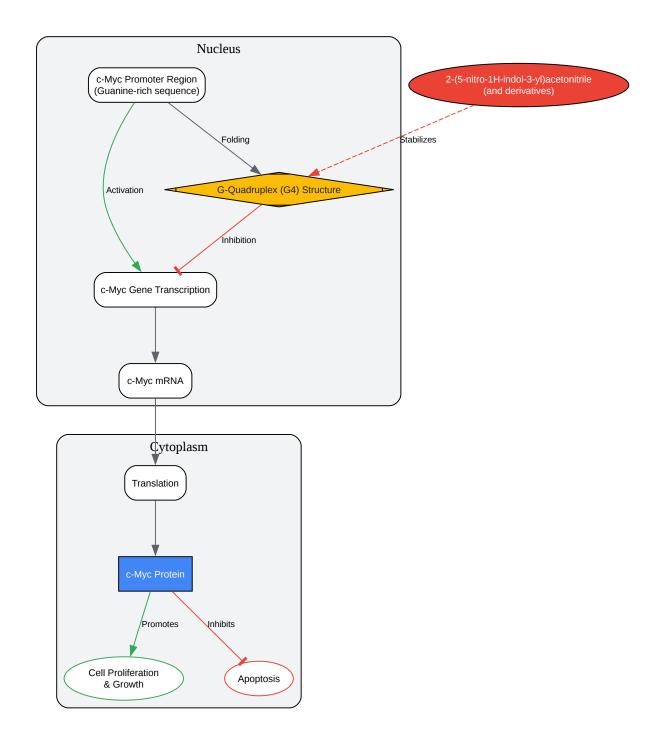
Biological Activity and Signaling Pathways

Derivatives of 5-nitroindole have demonstrated significant potential as anticancer agents.[2][4] Their mechanism of action is often attributed to their ability to interact with and stabilize G-quadruplex (G4) structures in the promoter regions of oncogenes, such as c-Myc.[2][4]

The c-Myc proto-oncogene is a crucial regulator of cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex structure. Stabilization of this G4 structure by small molecules can inhibit the transcription of the c-Myc gene, leading to a decrease in c-Myc protein levels and subsequent suppression of tumor cell growth.[4][5][6][7]

5-nitroindole derivatives have been identified as effective c-Myc G-quadruplex binders.[2][4] The binding of these compounds to the G4 structure in the c-Myc promoter leads to the downregulation of c-Myc expression, cell cycle arrest, and the induction of apoptosis in cancer cells.[2][4] This targeted approach presents a promising strategy for the development of novel anticancer therapeutics.





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Figure 2: c-Myc signaling pathway and the role of 5-nitroindole derivatives.



Conclusion

2-(5-nitro-1H-indol-3-yl)acetonitrile represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic route via 5-nitrogramine is a feasible approach for its preparation. The potential of this and related 5-nitroindole compounds to modulate the c-Myc signaling pathway by stabilizing G-quadruplex structures highlights a key area for future research and drug discovery efforts. Further investigation into the specific biological activities and optimization of the synthetic protocols are warranted to fully explore the therapeutic potential of this compound.

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